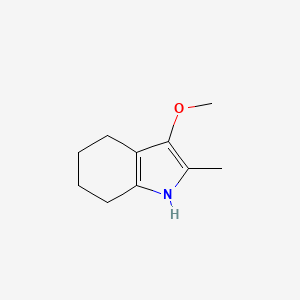

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole

Description

Properties

CAS No. |

354580-26-0 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole |

InChI |

InChI=1S/C10H15NO/c1-7-10(12-2)8-5-3-4-6-9(8)11-7/h11H,3-6H2,1-2H3 |

InChI Key |

XXBCIBQRAHAPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)CCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Alkylation

One widely reported method uses palladium-catalyzed reactions to functionalize indole derivatives:

- Procedure : Indole is reacted with a methoxy-substituted bromide (e.g., 4-bromoanisole) in the presence of a palladium catalyst such as Pd(OAc)2, a base (e.g., K2CO3), and phase-transfer catalysts (e.g., BnBu3NCl) in toluene under an inert atmosphere with reflux conditions.

- Outcome : This leads to the formation of 3-methoxy-substituted indole derivatives.

- Reference Conditions : Reaction at 80 °C under argon overnight, followed by workup involving extraction and chromatographic purification.

Methylation at the 2-Position

- Approach : The 2-methyl group is introduced by alkylation of the indole nitrogen or direct substitution at the 2-position using methylating agents under basic conditions.

- Typical Reagents : Methyl iodide or methyl bromide in the presence of a base.

- Control : Reaction conditions such as temperature and solvent (e.g., DMF or DMSO) are optimized to favor selective methylation.

Partial Saturation to Tetrahydroindole

- Hydrogenation : The aromatic indole ring is partially reduced to the tetrahydroindole structure by catalytic hydrogenation.

- Catalysts : Commonly used catalysts include palladium on carbon (Pd/C) under hydrogen atmosphere.

- Conditions : Mild pressure and temperature are maintained to avoid over-reduction.

- Outcome : Saturation occurs at the 4,5,6,7-positions, preserving the nitrogen heterocycle.

Alternative Synthetic Routes

- Cyclization and Ring Closure : Some methods involve cyclization of substituted cyclohexanone derivatives with hydrazine or phenylhydrazine to form the tetrahydroindole core.

- Example : Reaction of cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate in methanol under reflux yields tetrahydroindole derivatives.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- Spectroscopic Confirmation : The final compound is confirmed by NMR (1H and 13C), FTIR, and high-resolution mass spectrometry (HRMS). For example, characteristic NMR signals include singlets corresponding to methoxy protons and methyl groups, and multiplets for the tetrahydroindole ring protons.

- Purity and Yield : Optimization of reaction time, temperature, and solvent is crucial to maximize yield and purity, with typical yields ranging from 57% to 80% depending on the step and method.

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Indole + methoxy bromide | Pd(OAc)2, K2CO3, toluene, reflux, inert gas | High selectivity, moderate yield | Requires expensive catalyst |

| Methylation | Methoxy-indole derivative | Methyl iodide, base, DMF | Straightforward, good yield | Possible over-alkylation |

| Catalytic Hydrogenation | Methylated indole | Pd/C, H2, mild conditions | Efficient partial saturation | Risk of over-reduction |

| Cyclization of Cyclohexanone | Cyclohexanone derivatives | Hydrazine hydrate, methanol, reflux | Alternative route, accessible | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: More saturated indole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole exhibits notable biological activities:

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. It interacts with specific genes and proteins involved in cancer cell growth and survival. Studies suggest that derivatives of indole compounds can have significant cytotoxic effects against various human cancer cell lines .

- Neuroprotective Effects : Some studies indicate that compounds with indole structures may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Properties : The indole nucleus is known for its antimicrobial activity. Compounds similar to 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole have shown efficacy against various microbial strains .

Synthetic Routes

Several synthetic methods have been developed for producing 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole:

- One-Pot Synthesis : This method allows for the efficient production of the compound through a series of reactions that can be conducted sequentially without isolating intermediates.

- Multistep Synthesis : Involves multiple reaction steps to construct the complex indole framework. This approach often requires careful optimization of reaction conditions to achieve high yields.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various indole derivatives, including 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole. The results indicated that certain substitutions on the indole ring significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of indole derivatives found that compounds similar to 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole showed promise in protecting neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Phenyl-4,5,6,7-Tetrahydro-1H-Indole Derivatives

The 2-phenyltetrahydroindole scaffold (e.g., compound 39 ) has emerged as a potent anti-HCV chemotype. Key findings include:

- Activity : Compound 39 (unsubstituted 2-phenyl, N-benzyl) exhibits EC₅₀ values of 7.9 µM (HCV gt 1b) and 2.6 µM (gt 2a), with a selectivity index (SI) >32 .

- Substituent Effects: Para-Substituted Phenyl Groups: Derivatives with electron-withdrawing groups (e.g., 40: NO₂) or electron-donating groups (e.g., 42: OCH₃) retain activity but show reduced potency compared to 39 (EC₅₀: 15.0 µM and 11.8 µM for gt 1b, respectively) . Ortho/Meta-Substituted Phenyl Groups: Steric hindrance from ortho-substituents (e.g., 43: o-OH) increases cytotoxicity (CC₅₀ = 48.9 µM), while meta-substituents (e.g., 35) reduce activity .

N-Substituted Tetrahydroindoles

- N-Benzyl vs. Non-Aromatic Groups: N-Benzyl derivatives (e.g., 39, 40, 42) exhibit high anti-HCV activity (SI >10), whereas non-aromatic N-substituents (e.g., 37, 38) abolish activity in gt 1b . 3-Methoxy-2-Methyl Analogs: The absence of an N-benzyl group in 3-methoxy-2-methyl-tetrahydroindole may limit its anti-HCV activity, as observed in compounds lacking this moiety .

3-Position Substitution

- Methoxy Group Impact : In 2-phenyltetrahydroindoles, para-methoxy substitution (42 ) retains activity but reduces potency compared to unsubstituted phenyl (39 ). For 3-methoxy-2-methyl derivatives, the methoxy group may enhance solubility or modulate electronic effects but could introduce steric clashes in target binding .

Key Observations :

- Steric Effects : Ortho-substituents (e.g., 43 ) increase toxicity, suggesting that the 3-methoxy group in the target compound may similarly impact safety .

- Electronic Effects : Electron-donating groups (e.g., OCH₃) at para positions retain activity but reduce potency compared to unsubstituted analogs .

Mechanism of Action

- 3-Methoxy-2-Methyl Analogs : Likely share this undetermined mechanism, but the methyl group may alter pharmacokinetic properties (e.g., metabolic stability) .

Biological Activity

3-Methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13N

- Molecular Weight : 149.22 g/mol

- CAS Number : 763916-91-2

Antioxidant Activity

Research indicates that indole derivatives exhibit notable antioxidant properties. The presence of the methoxy group in 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities. It acts as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can significantly inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain .

Antimicrobial Activity

3-Methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole has demonstrated antimicrobial properties against various bacterial strains. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays, where it showed promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances antioxidant and neuroprotective properties |

| Methyl group | Contributes to overall stability and lipophilicity |

Study 1: Neuroprotective Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various indole derivatives. They found that 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole exhibited significant inhibition of acetylcholinesterase with an IC50 value of approximately 0.45 µM. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are effective for preparing 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole?

A two-step, one-pot Sonogashira cross-coupling/5-endo-dig cyclization strategy enables efficient synthesis of this scaffold. Key steps include palladium-catalyzed coupling of terminal alkynes with bromoarenes, followed by cyclization under mild conditions (e.g., Pd(PPh₃)₄, DMF/PEG-400 solvent). This method tolerates diverse substituents at C-2 and N-1 positions and achieves gram-scale yields (72–89%) .

Q. How is structural characterization performed for this compound and its analogs?

Nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and liquid chromatography–mass spectrometry (LC-MS) are standard. For example, ¹H NMR in DMSO-d₆ resolves methoxy protons at δ 3.7–3.8 ppm and methyl groups at δ 2.1–2.3 ppm. HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1384 for C₁₁H₁₇NO) .

Q. What in vitro assays are used for preliminary antiviral activity screening?

HCV subgenomic replicon systems (e.g., Huh7/Rep-Feo1b cells) quantify replication inhibition via luciferase activity. Compounds are tested at 0.78–50 µM for 48 hours, with EC₅₀ values calculated using GraphPad Prism. Cytotoxicity is assessed in parallel using CellTiter 96® assays to determine selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced Research Questions

Q. How do structural modifications influence antiviral activity and toxicity?

- N-Substituents : N-Benzyl groups enhance activity (e.g., derivative 39: EC₅₀ = 7.9 µM in HCV gt1b), while non-aromatic substitutions (e.g., cyclohexyl) abolish potency .

- C-2 Aryl Groups : Unsubstituted phenyl maximizes activity; para-NO₂ or -OCH₃ reduces efficacy by 3–5×. Meta-disubstitution (e.g., 35) increases cytotoxicity (CC₅₀ <25 µM) .

- Core Saturation : Tetrahydroindole outperforms fully aromatic indoles in SI values (>10 vs. <5) .

Q. How to address discrepancies between enzymatic and cellular activity data?

Derivatives showing cellular activity (e.g., EC₅₀ = 3.13 µM) but no inhibition of NS5B polymerase or NS3 helicase (IC₅₀ >500 µM) suggest off-target mechanisms. Follow-up strategies include:

- RNAi knockdown of host factors (e.g., cyclophilins).

- Transcriptomic profiling (qRT-PCR) of treated replicon cells to identify dysregulated pathways .

Q. What experimental designs optimize selectivity against host targets?

Q. How to scale synthesis for preclinical studies?

The one-pot method is scalable to multigram quantities by optimizing catalyst loading (1–2 mol% Pd) and solvent ratios (DMF:PEG-400 = 3:1). Post-reaction purification uses silica gel chromatography (hexane:EtOAc = 4:1) .

Q. What strategies identify novel molecular targets?

- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding.

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .

Q. How to validate mechanism-of-action hypotheses?

Q. What computational tools support lead optimization?

Molecular docking (AutoDock Vina) against unresolved HCV targets (e.g., NS4B) or host proteins (e.g., miR-122) can prioritize derivatives. Molecular dynamics (MD) simulations (50–100 ns) validate binding mode stability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.